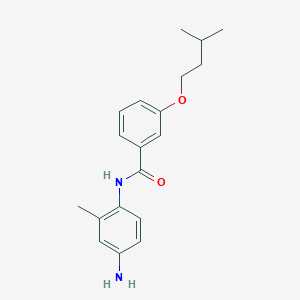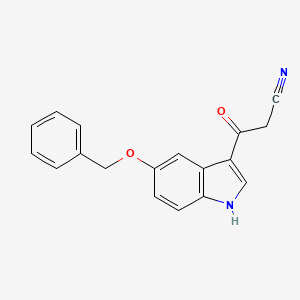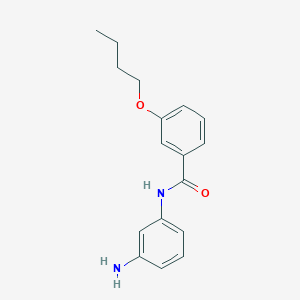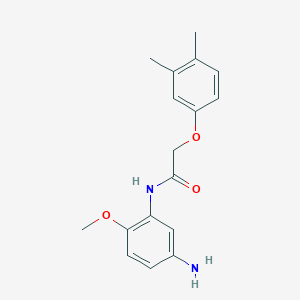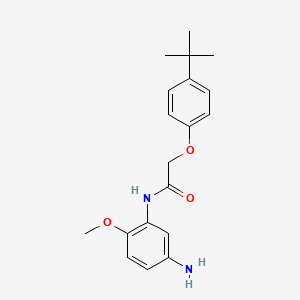
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide (NAMPTBPA) is an organic compound with a broad range of applications in scientific research. It is a derivative of acetic acid and is composed of an amino group, a methoxy group, and a tert-butylphenoxy group. NAMPTBPA has been used as a substrate for enzyme assays, as a ligand for receptor studies, and as a stabilizer for proteins. It is also used as a fluorescent probe in biochemical studies.
科学的研究の応用
Green Synthesis of Azo Disperse Dyes
N-(3-Amino-4-methoxyphenyl)acetamide, a similar compound, plays a crucial role as an intermediate in the production of azo disperse dyes. A novel catalyst was developed for the hydrogenation of a related compound, showcasing an efficient synthesis method with high selectivity and stability, which is pivotal in dye manufacturing (Zhang Qun-feng, 2008).
Development of Selective β3-Adrenergic Receptor Agonists
A series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, structurally related to the compound , were synthesized and evaluated for their potential in treating obesity and type 2 diabetes due to their agonistic activity against human β3-adrenergic receptors. These compounds demonstrated significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Hydrogen Bond Studies in Derivatives
N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, chemically akin to the compound in focus, were synthesized and studied for their intramolecular and intermolecular hydrogen-bond formations. These studies are fundamental in understanding the structural and electronic behaviors of such compounds (Romero & Margarita, 2008).
Synthesis and Pharmacological Assessment
The synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives was conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research indicates the broad spectrum of therapeutic applications that similar acetamide derivatives might possess (Rani et al., 2016).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, exemplifies the importance of such compounds in pharmaceutical manufacturing. The study focused on optimizing the process, exploring different acyl donors and reaction conditions, demonstrating the versatility of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).
特性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12,20H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEDKMVBKZFJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

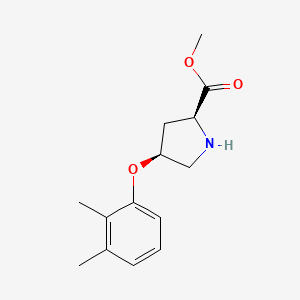
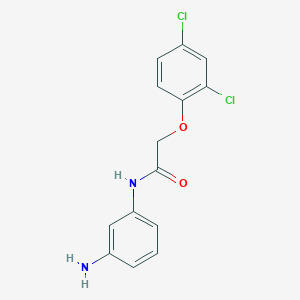


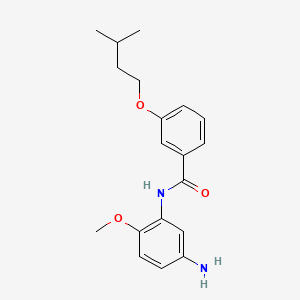
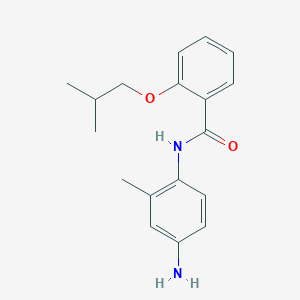
![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)

